DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoline backbone, pyridine, and thiophene rings, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the quinoline backbone, followed by the introduction of the pyridine and thiophene rings. Common reagents used in these reactions include various chlorinated phenyl compounds, pyridine derivatives, and thiophene derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the compound. Common reagents include halides and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution can introduce new side chains or functional groups.
Scientific Research Applications
Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:
- 2-amino-1-(3,5-dichlorophenyl)-4-(5-ethyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Various quinoline derivatives : These compounds share a similar quinoline backbone but differ in their functional groups and side chains.
- Thiophene derivatives : Compounds with thiophene rings that exhibit similar chemical properties.
The uniqueness of DIETHYL 2-AMINO-1-(3,5-DICHLOROPHENYL)-5-OXO-4-(3-PYRIDYL)-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-amino-1-(3,5-dichlorophenyl)-5-oxo-4-pyridin-3-yl-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Cl2N3O5S/c1-3-39-29(37)24-20(22-8-6-10-41-22)14-21-25(27(24)36)23(16-7-5-9-34-15-16)26(30(38)40-4-2)28(33)35(21)19-12-17(31)11-18(32)13-19/h5-13,15,20,23-24H,3-4,14,33H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIUIFVNXFMSJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC(=CC(=C3)Cl)Cl)N)C(=O)OCC)C4=CN=CC=C4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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